5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone
Description
5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone is a benzophenone derivative featuring dual chloro substituents at positions 5 and 2', along with a beta-hydroxyethylaminoacetylamino functional group at position 2. The beta-hydroxyethylaminoacetylamino group enhances hydrophilicity and hydrogen-bonding capacity, which may influence solubility, pharmacokinetics, or biological interactions compared to simpler benzophenone analogs .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2-hydroxyethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-11-5-6-15(21-16(23)10-20-7-8-22)13(9-11)17(24)12-3-1-2-4-14(12)19/h1-6,9,20,22H,7-8,10H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVIEBVNDIKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acylation: The amino group is acylated with beta-hydroxyethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chloro groups, potentially forming a more simplified benzophenone derivative.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc, sodium borohydride.
Substitution Reagents: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated benzophenone derivatives.
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
Impurity in Drug Synthesis
5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone is primarily recognized as an impurity in the synthesis of Cloxazolam, a benzodiazepine derivative. Benzodiazepines are widely used for their anxiolytic, hypnotic, and muscle relaxant properties. The presence of this compound during the manufacturing process necessitates rigorous quality control to ensure the safety and efficacy of the final pharmaceutical product .
Pharmacological Research
Research has shown that benzodiazepine derivatives exhibit various pharmacological effects. Studies involving this compound focus on its metabolic pathways and interactions within biological systems. Understanding these interactions is critical for developing safer and more effective anxiolytic medications .
Detection and Quantification
The compound is utilized in analytical chemistry for the development of methods aimed at detecting and quantifying benzodiazepine impurities. High-performance liquid chromatography (HPLC) techniques have been established to separate and determine aminohalogenbenzophenones, including this compound, which aids in ensuring compliance with pharmaceutical regulations .
Method Development
Several studies have developed methodologies for the simultaneous determination of diazepam and its metabolites through chromatographic techniques that convert diazepam into benzophenone derivatives, including this compound . These methods are essential for monitoring drug metabolism and ensuring patient safety.
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2’-chlorobenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs are differentiated by substituent types and positions. Key comparisons include:
[5-Chloro-2-(methylamino)-phenyl]phenylmethanone (Impurity A, EP)
- Structure: Features a methylamino group at position 2 and a single chloro substituent at position 3.
- Properties: The methylamino group confers moderate hydrophobicity, while the absence of a polar side chain reduces solubility compared to the target compound. Used as a reference standard in pharmaceutical analysis .
2-Amino-5-Nitro-2'-Chlorobenzophenone (CAS 2011-66-7)
- Structure: Substituted with an amino group at position 2, a nitro group at position 5, and a chloro at position 2'.
- Properties: The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This contrasts with the target compound’s beta-hydroxyethylaminoacetylamino group, which offers electron-donating and hydrogen-bonding capabilities .
2-(Methylamino)-2'-chloro-5-nitrobenzophenone (CAS 89090-66-4)
- Structure: Contains a methylamino group at position 2, a nitro group at position 5, and a chloro at position 2'.
- The methylamino group limits solubility compared to the target compound’s hydroxyethyl chain .
Azomethine Derivatives with Chloro Substituents
- Structure: Zinc complexes derived from 5-chloro-2-(N-tosylamino)benzaldehyde and chloro-substituted anilines.
- Properties : Studies show that chloro substituents enhance photoluminescent properties and biological activity (e.g., antimicrobial effects). The target compound’s dual chloro groups may similarly stabilize π-electron systems, though its side chain could modulate interactions with biological targets .
Biological Activity
5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone, with the CAS number 24234-92-2, is a synthetic compound notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H16Cl2N2O3
- Molecular Weight : 367.232 g/mol
- Structure : The compound features a benzophenone core with chlorine and amino functional groups that contribute to its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Studies have indicated that derivatives of benzophenone compounds exhibit significant antimicrobial properties. Research suggests that this compound may possess similar activities against various bacterial strains, although specific data on this compound is limited .
- Anticancer Effects : Benzophenone derivatives are being investigated for their potential anticancer properties. Preliminary studies suggest that the chlorinated benzophenones can induce apoptosis in cancer cell lines, which may be attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. It has shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and growth inhibition in cancer cells.
- DNA Interaction : Some studies suggest that benzophenones can intercalate into DNA, leading to disruption of replication and transcription processes, which is a common mechanism for anticancer agents.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzophenone derivatives, including compounds structurally similar to this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmacology as antimicrobial agents .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving several human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating moderate cytotoxicity. This study highlights its potential role in cancer treatment strategies .
Data Table
| Property | Value |
|---|---|
| CAS Number | 24234-92-2 |
| Molecular Formula | C17H16Cl2N2O3 |
| Molecular Weight | 367.232 g/mol |
| Antimicrobial Activity | Yes (preliminary evidence) |
| Anticancer Potential | Moderate (IC50 values reported) |
| Cytotoxicity | Varies by cell line |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Chloro-2-(beta-hydroxyethylaminoacetylamino)-2'-chlorobenzophenone with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like dehalogenated byproducts or incomplete acetylation. Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane/ethyl acetate) for purification. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, 0.1% formic acid in H2O:MeOH mobile phase) .
- Key Data : The compound’s structural analogs, such as 2-amino-5-chlorobenzophenone (PubChem CID: 18069), share similar reactivity profiles, suggesting susceptibility to hydrolysis at the amide bond under acidic conditions .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1.2, 4.5, 7.4). Use LC-MS to identify degradation products (e.g., cleavage of the beta-hydroxyethylamino group or hydrolysis of the benzophenone core). Compare with impurities like 2-amino-2',5-dichlorobenzophenone (CAS 2958-36-3), a known degradation byproduct in benzodiazepine syntheses .
Advanced Research Questions
Q. How can contradictory biological activity data in analogs of this compound be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the beta-hydroxyethylamino or chlorophenyl groups. For example, replacing the chloro substituent with fluoro (as in 2-chloro-5-fluorobenzaldehyde derivatives) may alter receptor binding affinity . Validate activity via in vitro assays (e.g., kinase inhibition or GPCR binding) with triplicate measurements to address variability. Cross-reference with published analogs like 5-chloro-2-methoxybenzamide (CAS 3438-16-2), which shows similar steric effects .
Q. What advanced analytical techniques are recommended for identifying trace impurities in this compound?
- Methodological Answer : Use LC-HRMS (Q-TOF) with electrospray ionization to detect impurities at <0.1% levels. Compare fragmentation patterns with reference standards like Imp. A(EP) (CAS 1022-13-5), a structurally related benzophenone impurity . For halogenated byproducts, employ ICP-MS to quantify residual chlorine content .
Q. How can computational methods aid in predicting the metabolic pathways of this compound?
- Methodological Answer : Perform in silico metabolism prediction using software like Schrödinger’s ADMET Predictor. Focus on cytochrome P450-mediated oxidation of the beta-hydroxyethylamino group or glucuronidation of the phenolic hydroxyl (if present in derivatives). Validate predictions with in vitro hepatocyte assays and compare with data from analogs like 4-chloro-4'-methoxybenzophenone (CAS 10547-10-1) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method in USP buffers). Consider solvent polarity effects; for instance, the compound’s logP (~3.2, estimated via ChemDraw) suggests poor aqueous solubility but high solubility in DMSO. Cross-check with analogs like 2-amino-5-chlorobenzonitrile (logP 2.8), which exhibits similar hydrophobicity .
Experimental Design
Q. What experimental controls are critical for in vitro cytotoxicity studies of this compound?
- Methodological Answer : Include a positive control (e.g., doxorubicin for apoptosis induction) and a solvent control (DMSO ≤0.1%). Use impedance-based assays (e.g., xCELLigence) to monitor real-time cytotoxicity in HeLa or HepG2 cells. For reference, analogs like 5-chloro-2-methylaniline (CAS 95-79-4) require strict controls due to light sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
